molecular formula C16H32N2O2 B13963591 tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate

tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13963591
M. Wt: 284.44 g/mol
InChI Key: CMFOJWUBMAOOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by a piperidine ring substituted with an isopropylamino group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated as a potential precursor for the synthesis of drugs targeting neurological disorders due to its piperidine core .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors in the nervous system. These interactions can modulate the activity of neurotransmitters, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl 4-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H32N2O2/c1-13(2)17-10-6-7-14-8-11-18(12-9-14)15(19)20-16(3,4)5/h13-14,17H,6-12H2,1-5H3

InChI Key

CMFOJWUBMAOOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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